molecular formula C16H8ClF6N3O2 B1248300 4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B1248300
M. Wt: 423.69 g/mol
InChI Key: BNYUSNMOFGIAGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5-Chloro-2-hydroxyphenyl)-5-[3,5-bis(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as this compound, is a useful research compound. Its molecular formula is C16H8ClF6N3O2 and its molecular weight is 423.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H8ClF6N3O2

Molecular Weight

423.69 g/mol

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-4-(5-chloro-2-hydroxyphenyl)-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C16H8ClF6N3O2/c17-10-1-2-12(27)11(6-10)26-13(24-25-14(26)28)7-3-8(15(18,19)20)5-9(4-7)16(21,22)23/h1-6,27H,(H,25,28)

InChI Key

BNYUSNMOFGIAGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=NNC2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O

Synonyms

4-(5-chloro-2-hydroxyphenyl)-5-(3,5-bis(trifluoromethyl)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
4-CHPbisTFM-PDTO

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-[3,5-Bis(trifluoromethyl)phenyl]-4-(5-chloro-2-methoxy phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (1.6 g, 3.6 mmol) was admixed with pyridine hydrochloride (6.7 g, 58 mmol) and heated at 225° C. for 1 h. After being cooled, the solid was covered with ethyl acetate (25 ml) and water (15 ml) and subjected to ultrasonication (bath) for several minutes in order to break the solid free from the glass wall. The organic suspension was diluted with ethyl acetate (100 ml) washed with water (25 ml), saturated sodium carbonate solution (25 ml), and brine. Concentration gave a solid 1.46 g (95%) which was recrystallized from acetonitrile. mp 275°-278° C. IR(KBr, ν=cm-1) 3166,1681, 1314, 1275, 1180, 1140; 1H NMR (300 MHz, DMSO6) δ6.92 (1H, d, J=8.8 Hz), 7.38 (1H, dd, J=8.8 Hz, 2.6 Hz), 7.58 (1H, d, J=2 Hz), 7.91 (2H, s), 8.17 (1H, s), 10.45 (1H, s), 10.45 (1H, s), 12.44 (1H, s); MS(DCl)m/z: 424(MH+).
Name
5-[3,5-Bis(trifluoromethyl)phenyl]-4-(5-chloro-2-methoxy phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.